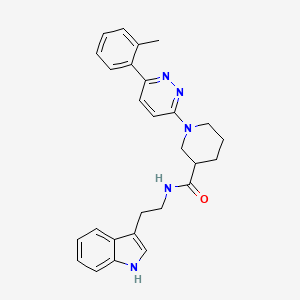

N-(2-(1H-indol-3-yl)ethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1H-indol-3-yl)ethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide, commonly known as Compound X, is a novel chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Heterocyclic compounds are crucial in pharmaceuticals and agrochemicals because of their high biological activities. Research into nitrogen-containing compounds like pyrrole, pyridines, piperidine, and indole, among others, has shown significant applications in herbicides, insecticides, pharmaceuticals, and adhesives. The exploration of such compounds includes a focus on their synthesis and applications in creating more effective and specific products in various industries (Higasio & Shoji, 2001), (Higashio & Shoji, 2004).

Antimicrobial and Antituberculosis Activity

Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide have shown considerable activity against drug-sensitive and resistant MTB strains, suggesting their potential as scaffolds for developing new antimycobacterial agents. These findings point toward the synthesis and identification of novel compounds with significant antimycobacterial activity (Lv et al., 2017).

Antitumor Activities

Research into bis-indole derivatives, which are structurally related to the compound , has demonstrated promising antitumor activities. These compounds, featuring two indole systems separated by a heterocycle such as pyridine or piperazine, have undergone primary screening to evaluate their antitumor activity in human cell lines. The findings indicate that certain derivatives, particularly those involving pyridine, exhibit significant antitumor activity, highlighting the potential for these compounds in cancer treatment (Andreani et al., 2008).

QSAR Modelling for Antitubercular Agents

Quantitative structure-activity relationship (QSAR) modelling has been applied to a series of compounds, including those related to N-(2-(1H-indol-3-yl)ethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide, to predict their biological activities against Mycobacterium tuberculosis. This approach aids in the design and development of more potent antitubercular agents by understanding the relationship between the chemical structure and biological activity (Abdullahi et al., 2020).

Wirkmechanismus

Target of Action

The compound, also known as N-(2-(1H-indol-3-yl)ethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide, is a synthetic derivative of tryptamine and naproxen . The primary targets of this compound are cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes .

Mode of Action

The compound’s mode of action involves blocking arachidonate binding to competitively inhibit both COX isoenzymes . This inhibition results in analgesic and anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX isoenzymes by the compound affects the arachidonic acid pathway . This pathway is responsible for the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Pharmacokinetics

The compound is synthesized via a dcc-mediated coupling between carboxylic acids and amines , which might influence its ADME properties.

Result of Action

The result of the compound’s action is the reduction of inflammation and pain due to its inhibition of COX isoenzymes . This leads to a decrease in the synthesis of prostaglandins and thromboxanes, reducing the physiological responses they mediate .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c1-19-7-2-3-9-22(19)25-12-13-26(31-30-25)32-16-6-8-21(18-32)27(33)28-15-14-20-17-29-24-11-5-4-10-23(20)24/h2-5,7,9-13,17,21,29H,6,8,14-16,18H2,1H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCHILMBPBAYRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2955352.png)

![1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2955353.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)

![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)

![2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2955366.png)

![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)

![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)